molecular formula C10H11NO2 B1208349 5,6-Methylenedioxy-2-aminoindane CAS No. 132741-81-2

5,6-Methylenedioxy-2-aminoindane

Cat. No. B1208349
CAS RN: 132741-81-2
M. Wt: 177.2 g/mol
InChI Key: FQDRMHHCWZAXJM-UHFFFAOYSA-N
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Description

MDAI is a lesser-known novel entactogen substance of the aminoindane class . It is a fully synthetic ‘legal high’ and an analogue of 3,4-methylenedioxymethamphetamine . It was developed in the 1990s but was not widely abused until 2010 .


Synthesis Analysis

MDAI can be produced from 3-(3,4-methylenedioxyphenyl)propionic acid . The acid is converted to the acid chloride and then heated to produce 5,6-Methylenedioxy-1-indanone . Treatment of the indanone with amyl nitrite in methanol with HCl affords the hydroxyimino ketone . This is reduced to the 2-aminoindan using a Pd/C catalyst in glacial acetic acid with catalytic H2SO4 .


Molecular Structure Analysis

The molecular formula of MDAI is C10H11NO2 . The chemical structure of MDAI is indirectly derived from that of the illicit drug MDA, but the alpha-methyl group of the alkyl amino amphetamine side chain has been bound back to the benzene nucleus to form an indane ring system .


Chemical Reactions Analysis

MDAI has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine . It demonstrates selective affinity for the serotonin transporter (SERT) .


Physical And Chemical Properties Analysis

MDAI has a molecular weight of 177.20 g/mol . The IUPAC name is 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine .

Scientific Research Applications

1. Overview of MDAI in Research

MDAI, a synthetic compound, has gained attention in scientific research due to its structural and pharmacological similarities to amphetamines and other psychoactive substances. It was initially developed for potential therapeutic applications but later emerged in the context of psychoactive research chemicals (Sainsbury et al., 2011).

2. Pharmacokinetics and Metabolism

A key area of research on MDAI involves its metabolism and pharmacokinetics. Studies in rats have shown that MDAI undergoes oxidative demethylenation followed by O-methylation and N-acetylation, leading to various metabolites. Notably, a significant portion of administered MDAI is excreted unchanged, highlighting its metabolic pathways (Žídková et al., 2017).

3. Behavioral and Toxicological Effects

MDAI's behavioral and toxicological effects have been a subject of research due to its psychoactive nature. Studies indicate its potential for inducing serotonin syndrome at high doses or when combined with other drugs. The risks associated with its use, including fatal intoxications, have been observed in both laboratory animal studies and clinical reports (Pinterová et al., 2017).

4. Serotonin Neurotoxicity and Behavioral Pharmacology

Research has also focused on MDAI's acute behavioral pharmacology, comparing it to related substances like MDMA. Studies have found that MDAI exhibits serotonin neurotoxicity and influences on locomotor activity, suggesting a profile similar to other entactogens. However, its lethal potential and serotonergic toxicity, particularly in group housing conditions, highlight significant health risks (Páleníček et al., 2016).

5. Monoamine Transporter Interactions

MDAI's interaction with plasma membrane monoamine transporters is another research interest. It has been found to be a selective substrate for neurotransmitter transporters like NET and DAT, with varying potency based on its structural modifications. Such interactions contribute to its psychostimulant-like and potentially MDMA-like effects, indicating a potential for abuse (Halberstadt et al., 2019).

Future Directions

Better international collaboration levels may be needed to tackle the novel and fast-growing phenomenon of novel psychoactive drug availability from the web .

Biochemical Analysis

Biochemical Properties

5,6-Methylenedioxy-2-aminoindane plays a significant role in biochemical reactions by selectively releasing serotonin. It inhibits the reuptake of serotonin, dopamine, and norepinephrine with IC50 values of 512 nM, 5,920 nM, and 1,426 nM, respectively . This demonstrates its selective affinity for the serotonin transporter (SERT). In animals treated with reserpine and this compound, greater extracellular concentrations of monoamine neurotransmitters, most significantly serotonin, were observed .

Cellular Effects

This compound influences various types of cells and cellular processes by selectively releasing serotonin in the brain. This compound has little effect on dopamine or noradrenaline levels, producing empathogenic effects without any stimulant action . It has been shown to increase blood pressure similar to 125 mg of MDMA but does not increase heart rate or body temperature . Additionally, it increases cortisol and prolactin levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the serotonin transporter (SERT) and inhibiting the reuptake of serotonin, dopamine, and norepinephrine . This results in increased extracellular concentrations of these neurotransmitters, particularly serotonin . The chemical structure of this compound is indirectly derived from that of the illicit drug MDA, but the alpha-methyl group of the alkyl amino amphetamine side chain has been bound back to the benzene nucleus to form an indane ring system, which changes its pharmacological properties substantially .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and does not degrade quickly. In in vitro and in vivo studies, it has been shown to produce long-term effects on cellular function, including increased extracellular concentrations of serotonin . The compound remains detectable in serum for at least 4 days and in urine for at least 6 days .

Dosage Effects in Animal Models

Metabolic Pathways

The metabolism of this compound involves oxidative demethylenation followed by O-methylation and N-acetylation . These pathways give rise to five metabolites, namely, 5,6-dihydroxy-2-aminoindane, 5-hydroxy-6-methoxy-2-aminoindane, N-acetyl-5,6-methylenedioxy-2-aminoindane, N-acetyl-5,6-dihydroxy-2-aminoindane, and N-acetyl-5-hydroxy-6-methoxy-2-aminoindane . The main portion of administered this compound is excreted unchanged .

Transport and Distribution

This compound is transported and distributed within cells and tissues by interacting with the serotonin transporter (SERT) . This interaction facilitates its selective release of serotonin in the brain . The compound is well-distributed in the body and remains detectable in serum and urine for several days .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with the serotonin transporter (SERT) to inhibit the reuptake of serotonin . This localization is crucial for its function as a selective serotonin releasing agent.

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8/h3-4,8H,1-2,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDRMHHCWZAXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC3=C(C=C21)OCO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157741
Record name 5,6-Methylenedioxy-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132741-81-2
Record name MDAI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132741-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MDAI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132741812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Methylenedioxy-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDAI
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DMJ6G3XBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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